![molecular formula C21H15ClF3N5O2 B2374019 3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone CAS No. 338954-33-9](/img/structure/B2374019.png)
3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Crystal Structures and Molecular Interactions
Fungicide Fluazinam : This compound, known as fluazinam, has a specific molecular structure where the dihedral angle between the pyridine and benzene ring planes is noteworthy. It forms inversion dimers in the crystal, linked by hydrogen bonds and other interactions, creating a three-dimensional network (Youngeun Jeon et al., 2013).
Protoporphyrinogen IX Oxidase Inhibitors : The compound is structurally similar to other trifluoromethyl-substituted inhibitors. Molecular structures show significant dihedral angles between aromatic rings, contributing to their chemical behavior and interactions (Bin Li et al., 2005).
Synthetic Chemistry and Chemical Reactions
Synthesis of Pyridine and Pyrazole Derivatives : This compound is useful in the synthesis of various polyfunctionally substituted pyridine and pyrazole derivatives, indicating its versatility in organic synthesis (A. Hussein et al., 2008).
Anticonvulsant Enaminones : The compound's structure has been analyzed for its potential use in developing anticonvulsant enaminones. The cyclohexene rings in these molecules adopt specific conformations, which are crucial for their biological activity (M. Kubicki et al., 2000).
Phase Equilibria and Compound Formation
- Solid and Liquid Equilibria : This compound is part of studies focusing on the formation of solid addition compounds with various benzene derivatives, highlighting its role in understanding phase equilibria in chemical systems (U. Domańska & T. Letcher, 2000).
Polymerization and Material Science
Carbocationic Polymerization : The compound's derivatives have been used in isobutylene polymerization, showcasing its applicability in creating specific polymeric materials (G. Pratap & J. P. Heller, 1992).
Synthesis of Azacyanines : Trifluoromethylated enamines derived from this compound have been used for synthesizing new azapentamethine cyanines, a class of compounds with potential applications in dye and pigment industries (J. Bouillon et al., 1996).
Properties
IUPAC Name |
(3Z)-3-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]-1-pyrimidin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N5O2/c22-17-9-14(21(23,24)25)12-29-18(17)32-16-4-1-3-15(10-16)28-11-13-5-8-30(19(13)31)20-26-6-2-7-27-20/h1-4,6-7,9-12,28H,5,8H2/b13-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKVNTSLZPJQBY-QBFSEMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CNC2=CC(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C\NC2=CC(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
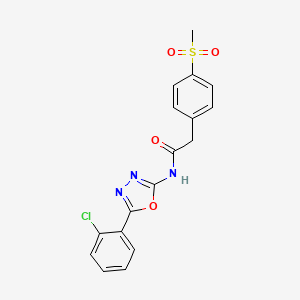
![2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2373939.png)
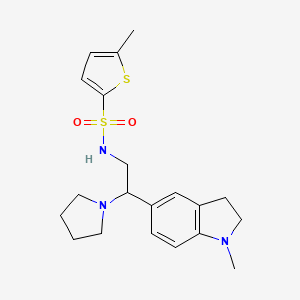

![N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide](/img/structure/B2373943.png)
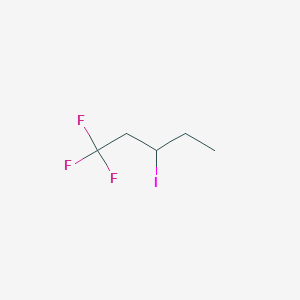
![1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2373949.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2373952.png)
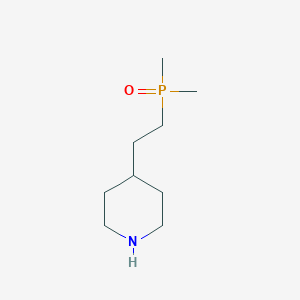
![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B2373954.png)
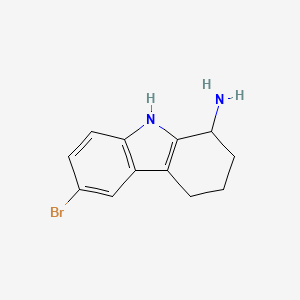
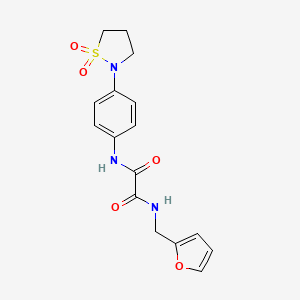
![N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373959.png)
